Cas no 899738-44-4 (N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide)

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide structure
899738-44-4 structure
Product Name:N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide
CAS No:899738-44-4
MF:C22H21N5O4
MW:419.433244466782
CID:5495071
PubChem ID:18586754
Update Time:2025-10-28

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenoxy)acetamide
    • AKOS024470681
    • 899738-44-4
    • F2823-0893
    • VU0501495-1
    • N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide
    • N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenoxy)acetamide
    • N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide
    • Inchi: 1S/C22H21N5O4/c1-14-4-5-16(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-8-6-17(30-3)7-9-18/h4-11,13H,12H2,1-3H3,(H,25,28)
    • InChI Key: WWMJHHDBOHFAHA-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C=2N=CN1NC(COC1C=CC(=CC=1)OC)=O)C1=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 419.15935417g/mol
  • Monoisotopic Mass: 419.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 98Ų

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide Pricemore >>

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N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide Related Literature

Additional information on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide

Research Brief on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide (CAS: 899738-44-4)

The compound N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-2-(4-methoxyphenoxy)acetamide (CAS: 899738-44-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and pharmacological properties, providing a comprehensive overview for researchers and industry professionals.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. Structural analysis reveals that the pyrazolo[3,4-d]pyrimidine core, coupled with the 4-methoxyphenoxy acetamide moiety, confers high selectivity and binding affinity to target proteins. Computational docking studies further support these observations, identifying key interactions with active-site residues.

In vitro and in vivo evaluations demonstrate promising efficacy in models of autoimmune diseases and certain cancers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a 60% reduction in tumor growth in xenograft models following treatment with this compound, attributed to its dual inhibition of JAK2 and PI3Kδ pathways. However, challenges such as metabolic stability and bioavailability remain under investigation, with recent efforts focusing on prodrug derivatization and formulation optimization.

Ongoing clinical trials (Phase I/II) are evaluating its safety profile in humans, with preliminary data suggesting manageable toxicity. Patent landscapes indicate active development by several biopharmaceutical companies, underscoring its commercial potential. Future research directions include exploring synergistic combinations with immunotherapies and structural analogs to enhance pharmacokinetic properties.

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